

Commercial Suppliers and Technical Guide for Paraxanthine-d6 Analytical Standard

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Compound of Interest		
Compound Name:	Paraxanthine-d6	
Cat. No.:	B7881582	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of **Paraxanthine-d6**, a critical analytical standard for research and development. It includes a summary of suppliers, detailed quantitative data, experimental protocols for its use as an internal standard, and visualizations of relevant biochemical pathways.

Commercial Availability

Paraxanthine-d6 is available from several reputable suppliers of analytical standards. The following table summarizes the key information for sourcing this compound.



Supplier	Product Name	CAS Number	Purity	Additional Information
Cayman Chemical	Paraxanthine-d6	117490-41-2	≥99% deuterated forms (d1-d6); ≤1% d0[1]	Provided as a crystalline solid. Intended for use as an internal standard for the quantification of paraxanthine by GC- or LC-MS.
MedKoo Biosciences	Paraxanthine-d6	117490-41-2	>98% (or refer to the Certificate of Analysis)[2]	Shipped at ambient temperature and stored at -20°C for long-term stability. Soluble in DMSO.[2]
ChemScene	Paraxanthine-d6	117490-41-2	≥98%[3]	Provided with detailed molecular information and storage conditions of -20°C.[3]

Physicochemical Properties

A summary of the key physicochemical properties of **Paraxanthine-d6** is provided below.



Property	Value	Reference
Chemical Formula	C7H2D6N4O2	[2]
Molecular Weight	186.20 g/mol	[2]
Synonyms	1,7-Dimethylxanthine-d6	[1]

Experimental Protocols: Quantification of Paraxanthine using Paraxanthine-d6

Paraxanthine-d6 is primarily used as an internal standard in mass spectrometry-based methods for the accurate quantification of paraxanthine in biological matrices. Below are summaries of typical experimental workflows.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A validated LC-MS/MS method for the determination of caffeine and paraxanthine in human plasma has been described.[4][5]

Sample Preparation (Solid Phase Extraction - SPE):[4]

- Condition an Oasis® HLB SPE plate with methanol, followed by water.
- Load 50.0 μ L of the plasma sample, 150 μ L of the internal standard solution (**Paraxanthine-d6**), and 100 μ L of water onto the SPE plate.
- Wash the SPE plate with water.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness and reconstitute the residue for injection into the LC-MS/MS system.

Chromatographic Conditions:

Column: Waters Symmetry C18, 3.5 μm, 75 mm × 4.6 mm i.d.[5]



- Mobile Phase A: Water with 25 mM formic acid[5]
- Mobile Phase B: Methanol with 25 mM formic acid[5]
- Gradient: A fast gradient is typically employed to ensure separation from other caffeine
 metabolites like theophylline, which can have the same mass transition as paraxanthine.[4]
 [5]

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Paraxanthine: Specific precursor and product ions are monitored.
 - Paraxanthine-d6: The corresponding deuterated precursor and product ions are monitored. The mass shift due to the deuterium labels allows for its distinction from the unlabeled analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method for the simultaneous analysis of caffeine and its metabolites, including paraxanthine, in urine has also been developed.[6]

Sample Preparation (Solid Phase Extraction and Derivatization):[6]

- Adjust the pH of the urine sample to 6.
- Perform solid-phase extraction.
- Elute the analytes with a mixture of dichloromethane and isopropanol (90:10).
- Derivatize the extracted analytes with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
 with 1% trimethylchlorosilane (TMCS) before GC-MS analysis.

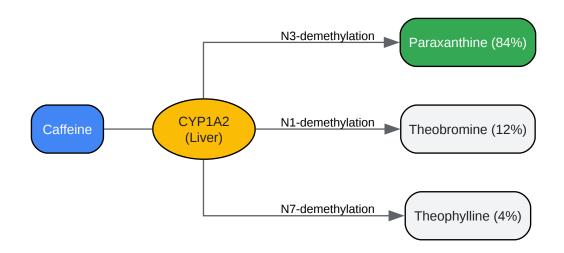
GC-MS Conditions:



- Gas Chromatograph: Coupled to a mass spectrometer.
- Analysis Mode: Selected Ion Monitoring (SIM) is typically used to monitor characteristic ions
 of the derivatized paraxanthine and Paraxanthine-d6.

Biochemical Pathways Caffeine Metabolism

Paraxanthine is the major metabolite of caffeine in humans, primarily formed in the liver by the cytochrome P450 enzyme CYP1A2.[7][8][9] This metabolic pathway is crucial for understanding caffeine's pharmacological effects and individual variations in caffeine metabolism.



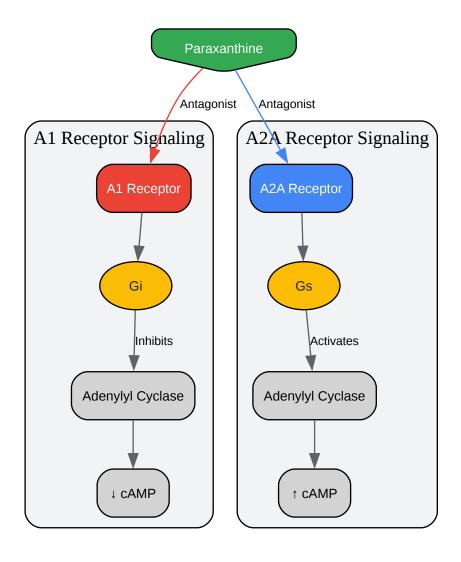
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Caffeine Metabolism Pathway

Adenosine Receptor Signaling

Paraxanthine, similar to caffeine, acts as an antagonist at adenosine receptors (A1 and A2A). [1][2] These receptors are G protein-coupled receptors that play significant roles in various physiological processes. The antagonism of these receptors by paraxanthine is believed to contribute to its stimulant effects.





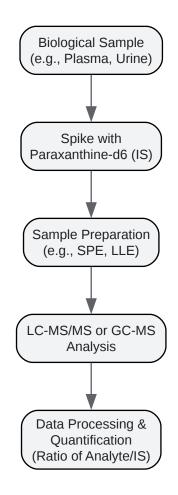
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Adenosine Receptor Antagonism by Paraxanthine

Experimental Workflow for Quantification

The general workflow for quantifying paraxanthine in a biological sample using **Paraxanthine-d6** as an internal standard is depicted below.





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General Analytical Workflow

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